Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the piperidine ring, along with a benzyl ester group at the 1 position. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions can be achieved through various hydroxylation reactions.
Esterification: The benzyl ester group is introduced at the 1 position through esterification reactions using benzyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Ethers or esters.
Scientific Research Applications
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester group play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S,4R)-3,4-dihydroxy-2,2-dimethylpiperidine-1-carboxylate
- Benzyl (3S,4R)-3,4-dihydroxy-5-methylpiperidine-1-carboxylate
Uniqueness
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and benzyl ester groups
Properties
IUPAC Name |
benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMISHXYWFZCE-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732563 |
Source
|
Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167096-99-3 |
Source
|
Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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